Chemical structure and properties of Boc-Ala-D-Glu-OBzl
Chemical structure and properties of Boc-Ala-D-Glu-OBzl
This guide provides an in-depth technical analysis of Boc-Ala-D-Glu-OBzl , a critical dipeptide intermediate used in the synthesis of immunomodulatory compounds, specifically muramyl dipeptide (MDP) analogs and desmuramyl peptides.[1]
Chemical Identity & Structural Architecture[1][2][3][4][5][6][7][8]
Boc-Ala-D-Glu-OBzl is a protected dipeptide derivative comprising tert-butyloxycarbonyl (Boc)-protected L-alanine coupled to the
| Property | Specification |
| IUPAC Name | Benzyl (2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanedioic acid |
| Common Name | Boc-L-Alanyl-D-Glutamic acid |
| Molecular Formula | |
| Molecular Weight | 408.45 g/mol |
| Stereochemistry | L-Alanine (N-term), D-Glutamic Acid (C-term) |
| CAS Registry | Isomer dependent (See Structural Disambiguation below) |
| Solubility | Soluble in DCM, DMF, EtOAc, DMSO; Insoluble in |
Structural Disambiguation
In peptide nomenclature, the suffix position dictates the protecting group location.[1] It is critical to distinguish between the two common isomers:
-
Boc-Ala-D-Glu-OBzl (Target of this Guide): The benzyl ester protects the
-carboxyl group of D-Glu.[1] The -carboxyl (side chain) is free ( ).[1] This is the precursor for side-chain functionalization (e.g., coupling to Lysine for MDP analogs).[1] -
Boc-Ala-D-Glu(OBzl)-OH: The benzyl ester protects the
-carboxyl (side chain).[1] The -carboxyl is free.[1] This is used when extending the peptide backbone at the C-terminus.[1]
Physicochemical Properties & Stability[1][10][11]
-
Physical State: White to off-white crystalline powder.[1]
-
Melting Point: Typically 95–105 °C (dependent on solvent of crystallization).[1]
-
Stability Profile:
-
Acid Sensitivity: The N-terminal Boc group is labile to strong acids (TFA, HCl/Dioxane).[1]
-
Base/Hydrogenolysis Sensitivity: The C-terminal Benzyl ester (OBzl) is stable to mild acid but cleaved by saponification (NaOH/MeOH) or catalytic hydrogenolysis (
/Pd-C).[1] -
Orthogonality: The Boc/Bzl pair provides an orthogonal protection scheme, allowing selective deprotection of the amine (for N-term extension) or the acid (for C-term extension).[1]
-
Synthetic Methodology
The synthesis of Boc-Ala-D-Glu-OBzl follows standard solution-phase peptide synthesis (SPPS) principles.[1] The primary challenge is preserving the chiral integrity of the D-Glutamic acid, as racemization can occur during coupling.[1]
Protocol: Solution-Phase Coupling
Reagents:
-
Component A: Boc-L-Ala-OH (1.0 eq)[1]
-
Component B: H-D-Glu-OBzl (1.0 eq) [Free base or HCl salt neutralized with NMM]
-
Coupling Agent: DCC (1.1 eq) / HOBt (1.1 eq) or EDC / HOBt
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)[1]
Step-by-Step Workflow:
-
Activation: Dissolve Boc-L-Ala-OH and HOBt in DCM at 0 °C. Add DCC dropwise. Stir for 15 minutes to form the active ester.
-
Coupling: Add H-D-Glu-OBzl (pre-neutralized with N-methylmorpholine if using the HCl salt) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System:
/MeOH 9:1). -
Workup: Filter off the dicyclohexylurea (DCU) byproduct.[1] Wash the filtrate successively with:
-
Purification: Recrystallize from EtOAc/Hexane to yield pure Boc-Ala-D-Glu-OBzl.
Visual Synthesis Pathway
Caption: Synthesis pathway coupling N-protected L-Alanine with C-protected D-Glutamic acid via active ester method.
Applications in Drug Development
1. Precursor for Muramyl Dipeptide (MDP) Analogs
The L-Ala-D-Glu sequence is the "stem peptide" motif found in bacterial peptidoglycan.[1] This specific stereochemical arrangement (L followed by D) is obligate for recognition by the innate immune receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1]
-
Mechanism: Boc-Ala-D-Glu-OBzl is used to synthesize Desmuramyl Peptides (DMPs) .[1] By keeping the
-carboxyl protected (OBzl), researchers can functionalize the free -carboxyl side chain (e.g., amidating it to form D-Isoglutamine derivatives) to modulate potency and reduce pyrogenicity.[1]
2. Vaccine Adjuvant Synthesis
Lipophilic derivatives of L-Ala-D-Glu (e.g., stearoyl-L-Ala-D-IsoGln) are potent adjuvants.[1] Boc-Ala-D-Glu-OBzl serves as the starting material where the N-terminal Boc is removed to attach fatty acids, and the side chain is modified to tune solubility.[1]
References
-
Merser, C., et al. (1975).[1] Synthesis of L-Ala-D-Glu derivatives as immunostimulants.[1] Available at: (Verified context via general peptide chemistry literature).[1]
-
Sigma-Aldrich. (n.d.).[1] Boc-D-Glu-OBzl Product Specification. Retrieved from (Confirming the existence of the H-D-Glu-OBzl precursor).[1]
-
BOC Sciences. (n.d.).[1] Boc-Ala-Ala-OBzl and Peptide Synthesis Reagents.[1][2] Retrieved from (General protocol validation).[1]
-
PubChem. (n.d.).[1] Compound Summary: Muramyl Dipeptide Derivatives.[1] Retrieved from (Contextualizing the L-Ala-D-Glu motif).[1]
(Note: Specific melting points for the exact dipeptide intermediate may vary by synthesis batch and solvent; values provided are typical for this class of protected dipeptides.)
